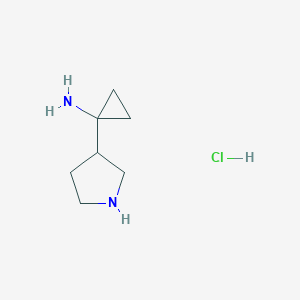
1-(2-Bromoethenyl)-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethenyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two methyl groups at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethenyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylstyrene. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, where the bromine atom is added to the double bond of the styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
化学反应分析
Types of Reactions
1-(2-Bromoethenyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).
Addition Reactions: Reagents such as bromine (Br2), hydrogen (H2) with a catalyst, and other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethenyl)-3,5-dimethylbenzene, 1-(2-aminoethenyl)-3,5-dimethylbenzene, and 1-(2-thioethenyl)-3,5-dimethylbenzene.
Addition Reactions: Products include 1,2-dibromo-3,5-dimethylbenzene and 1-(2-hydroxyethyl)-3,5-dimethylbenzene.
Oxidation Reactions: Products include epoxides and other oxygenated derivatives.
科学研究应用
1-(2-Bromoethenyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2-Bromoethenyl)-3,5-dimethylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1-(2-Bromoethenyl)benzene: Similar structure but lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylstyrene: Lacks the bromoethenyl group but has the same methyl substitutions on the benzene ring.
1-Bromo-2-phenylethylene: Similar structure but lacks the methyl groups on the benzene ring.
Uniqueness
1-(2-Bromoethenyl)-3,5-dimethylbenzene is unique due to the presence of both the bromoethenyl group and the methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
属性
分子式 |
C10H11Br |
|---|---|
分子量 |
211.10 g/mol |
IUPAC 名称 |
1-[(E)-2-bromoethenyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-5-9(2)7-10(6-8)3-4-11/h3-7H,1-2H3/b4-3+ |
InChI 键 |
VFLFHDDWOLDJRP-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)/C=C/Br)C |
规范 SMILES |
CC1=CC(=CC(=C1)C=CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



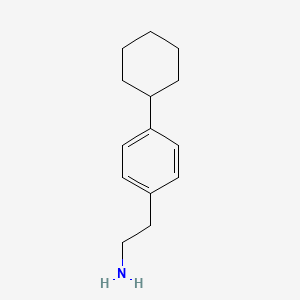
![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
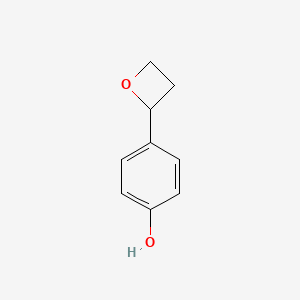
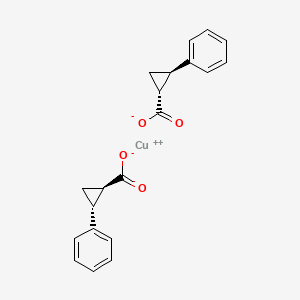
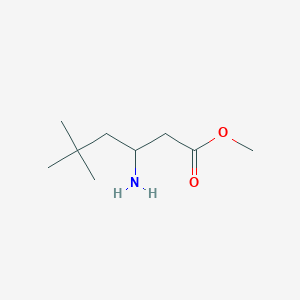
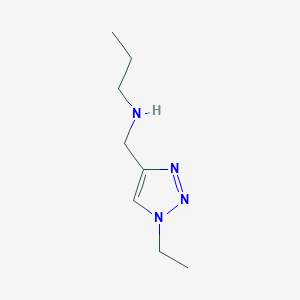
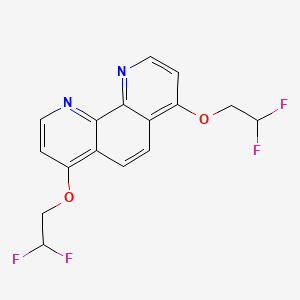



![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
